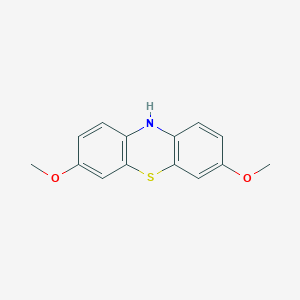

3,7-Dimethoxy-10H-phenothiazine

Description

Historical Perspectives in Phenothiazine (B1677639) Research

The history of phenothiazine research dates back to the late 19th century. In 1883, August Bernthsen first synthesized the parent compound, phenothiazine, by reacting diphenylamine (B1679370) with sulfur. wikipedia.orgacs.org This discovery was closely linked to the chemistry of synthetic dyes, particularly methylene (B1212753) blue, a phenothiazine derivative first synthesized in 1876 by Heinrich Caro. wikipedia.orgiiarjournals.org Paul Ehrlich, a pioneer in cell staining, subsequently used methylene blue in his groundbreaking research on cell types and also investigated its potential as a treatment for malaria in the 1890s. wikipedia.orgiiarjournals.org

In the 1930s and 1940s, research uncovered the insecticidal and anthelmintic (parasitic worm-killing) properties of phenothiazine, and it was commercialized for these purposes. wikipedia.orgiiarjournals.org A significant turning point occurred in the 1940s at the Rhône-Poulenc laboratories in France, where chemists led by Paul Charpentier synthesized and investigated phenothiazine derivatives. iiarjournals.org This work led to the development of promethazine, which, while not effective against infections, showed potent antihistamine and sedative effects. iiarjournals.org The subsequent discovery of chlorpromazine (B137089) in the 1950s and its profound antipsychotic effects revolutionized the treatment of psychiatric disorders, marking the beginning of modern psychopharmacology. iiarjournals.orgnih.gov This history of diverse applications established phenothiazine as a prototypical "lead structure" in medicinal chemistry, paving the way for the exploration of countless derivatives. wikipedia.org

Rationale for Scientific Investigation of Substituted Phenothiazine Scaffolds

The phenothiazine scaffold is an electron-rich heterocyclic system that can be readily oxidized, a property that underpins its diverse functions. daneshyari.com Scientists investigate substituted phenothiazine scaffolds to systematically tune and enhance these inherent properties for specific applications. The rationale for this investigation hinges on several key principles of structure-activity relationships (SAR):

Modulation of Electronic Properties : The core of phenothiazine acts as an excellent electron donor. daneshyari.com By attaching various functional groups (substituents) at different positions—most commonly the 3, 7, and 10 positions—researchers can precisely control the electron density within the molecule. Electron-donating groups (like the methoxy (B1213986) groups in 3,7-Dimethoxy-10H-phenothiazine) increase the electron density, generally lowering the oxidation potential and making the compound easier to oxidize. daneshyari.com Conversely, electron-withdrawing groups make oxidation more difficult. This tunability is crucial for applications in electronics and for creating specific biological effects. daneshyari.com

Altering Redox Behavior : Phenothiazines are known to undergo reversible oxidation processes, forming stable radical cations. daneshyari.comresearchgate.net The stability and potential of these redox states can be fine-tuned through substitution. This is particularly important for developing electroactive materials, redox indicators, and antioxidants. ontosight.ainih.gov Computational studies show that the phenothiazine scaffold is a potent radical scavenger, a property that can be modulated by its substituents. nih.gov

Tuning Optical Properties : Substitutions on the phenothiazine ring can significantly alter how the molecule absorbs and emits light. This allows for the design of fluorescent probes and dyes with specific colors and properties. daneshyari.com For example, attaching different aryl groups at the 3 and 7 positions can lead to derivatives that are blue or green-blue emissive. mdpi.com

Enhancing Biological Activity and Specificity : In medicinal chemistry, substitutions are made to improve a compound's therapeutic efficacy, target specificity, and pharmacokinetic properties. For instance, research has shown that specific substitutions can confer or enhance anticancer, antimicrobial, or neuroprotective activities. acs.orgmdpi.com Studies on phenothiazine derivatives have identified that methoxy substitution can be a key factor in increasing cytotoxic activity against cancer cells. acs.orgnih.gov

Significance of this compound in Current Chemical and Biological Research

The specific placement of two electron-donating methoxy groups at the 3 and 7 positions makes this compound a valuable compound for study. These groups enhance the electron-rich nature of the phenothiazine core, directly influencing its potential applications in both materials science and biology.

The unique electronic and optical properties of phenothiazine derivatives make them attractive candidates for advanced materials. researchgate.net The electron-donating character of the phenothiazine core is a key feature, and substitutions at the 3- and 7-positions are known to be particularly effective in modifying these properties. daneshyari.com

Phenothiazine-based compounds are investigated for their use in:

Organic Light-Emitting Diodes (OLEDs) : Their intense luminescence and charge-transport capabilities make them suitable for use as emitting materials in OLEDs. daneshyari.comresearchgate.net

Fluorescent Sensors : The fluorescence of phenothiazine derivatives can change in response to their environment, such as the presence of specific chemicals. unito.it Some derivatives have been designed as sensors that can detect alkaline conditions or even chlorinated solvents through a change in their light emission. unito.itrsc.org

Near-Infrared (NIR) Dyes : By modifying the phenothiazine structure, it is possible to create dyes that absorb and emit light in the near-infrared region of the spectrum. daneshyari.com This is achieved by promoting strong donor-acceptor interactions within the molecule, a process facilitated by the inherent electron-donating ability of the phenothiazine scaffold.

The methoxy groups in this compound, being strong electron-donors, are expected to enhance these properties, making it a relevant model or precursor for developing new materials with tailored optical and electronic characteristics.

The phenothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. iiarjournals.org These include antipsychotic, antimicrobial, anticancer, and neuroprotective effects. iiarjournals.orgacs.orgmdpi.com The mechanism of action is often linked to the ability of phenothiazines to interact with various biological targets, including enzymes and signaling pathways, sometimes through their redox activity. acs.orgmdpi.com

Research into substituted phenothiazines has revealed their potential as:

Anticancer Agents : Certain phenothiazine derivatives have been found to induce cell death (apoptosis) in cancer cells and can even reverse multidrug resistance. mdpi.com Studies have specifically suggested that methoxy substitutions on the phenothiazine ring could be a rationale for increasing cytotoxic activity in liver cancer cells. acs.orgnih.gov

Antimicrobial Agents : Phenothiazines have demonstrated activity against bacteria, fungi, and protozoa. iiarjournals.org Some modern derivatives are being developed to combat resistant bacterial strains like Mycobacterium tuberculosis. mdpi.commdpi.com

Neuroprotective Agents : More recently, phenothiazine derivatives, particularly in their reduced (10H) form, have been investigated as inhibitors of protein aggregation in neurodegenerative diseases like Alzheimer's. epa.govgoogle.com

While direct biological studies on this compound are not extensively documented in readily available literature, its structure strongly suggests potential for biological activity. The presence of electron-donating methoxy groups in the 3 and 7 positions provides a clear rationale for its investigation as a potential modulator of biological systems, particularly in the context of cancer research, based on findings with similarly substituted compounds. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethoxy-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-16-9-3-5-11-13(7-9)18-14-8-10(17-2)4-6-12(14)15-11/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYCUQNWECHWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347414 | |

| Record name | 3,7-Dimethoxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-43-4 | |

| Record name | 3,7-Dimethoxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dimethoxy 10h Phenothiazine and Its Advanced Analogues

Established Synthetic Pathways for 3,7-Dimethoxy-10H-phenothiazine

The formation of the this compound core relies on established organic reactions, primarily involving the construction of the central thiazine (B8601807) ring. The key steps involve the synthesis of a diarylamine precursor followed by a ring-closing reaction.

Cyclization Reactions and Precursor Synthesis

The principal route to the phenothiazine (B1677639) skeleton is the cyclization of a corresponding diarylamine. For this compound, the essential precursor is 3,3'-dimethoxydiphenylamine . The synthesis of this diarylamine is most commonly achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.

Ullmann Condensation: This classic, copper-catalyzed reaction involves the coupling of an aryl halide with an amine. wikipedia.org To synthesize 3,3'-dimethoxydiphenylamine, this would typically involve the reaction of 3-methoxyaniline with a 1-halo-3-methoxybenzene (e.g., 1-bromo-3-methoxybenzene or 1-iodo-3-methoxybenzene). Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org Modern protocols have improved upon these conditions by using soluble copper(I) catalysts, often with the aid of ligands like diamines, which can facilitate the reaction at lower temperatures. wikipedia.orgfrontiersin.org

Buchwald-Hartwig Amination: A more contemporary and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples amines with aryl halides or triflates under milder conditions than the traditional Ullmann reaction. The synthesis of 3,3'-dimethoxydiphenylamine would proceed by coupling the same precursors: 3-methoxyaniline and a 1-halo-3-methoxybenzene. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of this reaction. wikipedia.orgrug.nl

Once the 3,3'-dimethoxydiphenylamine precursor is obtained, the final step is the cyclization to form the phenothiazine ring. This is typically accomplished through thionation , a reaction that introduces the sulfur atom to bridge the two aryl rings. This is commonly achieved by heating the diarylamine with elemental sulfur, often in the presence of a catalyst like iodine.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of phenothiazines focuses on improving the efficiency of both the precursor formation and the final cyclization step.

For the Buchwald-Hartwig amination , significant research has gone into developing sophisticated catalyst systems. The choice of phosphine ligand is paramount. Early systems used monodentate ligands like P(o-tolyl)₃, but the development of bulky, electron-rich monodentate ligands (e.g., XPhos, SPhos) and bidentate ligands (e.g., BINAP, XantPhos) has dramatically expanded the substrate scope and improved reaction efficiency, allowing for lower catalyst loadings and milder conditions. wikipedia.orgamazonaws.com The selection of the base (e.g., NaOtBu, K₂CO₃, DBU) is also crucial and depends on the specific substrates and ligands used. frontiersin.orgamazonaws.com

For the Ullmann condensation , optimization involves moving away from harsh, stoichiometric copper conditions. The use of catalytic amounts of copper(I) salts (e.g., CuI) with accelerating ligands such as N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) or L-proline allows the reaction to proceed at significantly lower temperatures (60-100°C). frontiersin.orgresearchgate.net The use of environmentally benign solvents, such as deep eutectic solvents, has also been explored to improve the sustainability of the process. frontiersin.org

The table below summarizes typical conditions for the synthesis of diarylamine precursors, which are foundational for producing this compound.

| Reaction | Catalyst System | Ligand(s) | Base | Solvent | Temperature |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Phosphines (e.g., XantPhos, BINAP) | NaOtBu, K₂CO₃, DBU | Toluene, Dioxane | Room Temp. to 100°C |

| Ullmann Condensation | Copper (e.g., CuI) | Diamines, L-Proline (optional) | K₂CO₃, t-BuOK | DMF, NMP, DES | 60°C to >200°C |

Strategies for N-Functionalization of this compound

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents that can tune the molecule's properties.

Alkylation and Arylation at the 10-Position

The hydrogen atom on the nitrogen of this compound is acidic and can be readily removed by a base to form a phenothiazide anion. This anion is a potent nucleophile and can react with various electrophiles.

Alkylation: N-alkylation is a common modification achieved by treating the phenothiazine with a base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., bromoethane, tert-butyl bromoacetate). amazonaws.comresearchgate.net This straightforward S_N2 reaction allows for the introduction of simple alkyl chains or more complex functionalized linkers.

Arylation: N-arylation can be accomplished using cross-coupling methodologies, similar to those used for precursor synthesis. Both Ullmann and Buchwald-Hartwig conditions can be adapted to form a C-N bond between the phenothiazine nitrogen and an aryl halide, leading to 10-arylphenothiazine derivatives.

Synthesis of N-Substituted Polymeric Derivatives

The ability to introduce reactive functional groups at the 10-position serves as a handle for polymerization. By attaching a polymerizable moiety, such as a vinyl group or a norbornene, to the phenothiazine nitrogen, these functionalized monomers can be incorporated into polymeric structures. This strategy is employed to create electroactive polymers where the redox-active phenothiazine unit is pendant to the polymer backbone. These materials are of interest in the development of organic electronics and battery applications.

Peripheral Substituent Modifications and Hybrid Architectures

While the title compound features methoxy (B1213986) groups at positions 3 and 7, these positions are prime targets for further modification to create advanced analogues and hybrid molecules. A common strategy involves starting with a differently substituted phenothiazine core, such as 3,7-dibromo-10H-phenothiazine , which serves as a versatile platform for introducing new functional groups via cross-coupling reactions.

The bromine atoms in 3,7-dibromo-10H-phenothiazine (often after N-alkylation at the 10-position) can be readily substituted using palladium-catalyzed reactions.

Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dibromo-phenothiazine with various aryl or heteroaryl boronic acids or their esters. frontiersin.org This method has been used to synthesize 3,7-di(hetero)aryl-substituted phenothiazines, effectively extending the π-conjugated system of the molecule. organic-chemistry.org

Buchwald-Hartwig Coupling: This reaction can be used to introduce nitrogen-based substituents. For example, a twofold Buchwald-Hartwig coupling of 10-hexyl-3,7-dibromo-10H-phenothiazine with anilines or other amines yields 3,7-diamino-phenothiazine derivatives. elsevierpure.com

These peripheral modifications allow for the construction of complex, "hybrid" architectures where the core phenothiazine unit is connected to other functional moieties, such as thiophenes or other redox-active groups, to create materials with tailored electronic and optical properties. frontiersin.org

The following table details examples of peripheral modifications starting from a 3,7-dibromo-phenothiazine scaffold.

| Reaction Type | Starting Material | Reagent(s) | Catalyst System | Product Type |

| Suzuki Coupling | 3,7-Dibromo-10-alkyl-10H-phenothiazine | (Hetero)aryl boronic acid | Pd(PPh₃)₄, CsF | 3,7-Di(hetero)aryl-10-alkyl-10H-phenothiazine |

| Buchwald-Hartwig Coupling | 3,7-Dibromo-10-alkyl-10H-phenothiazine | Primary/Secondary Anilines | Pd₂(dba)₃, Ligand | 3,7-Dianilino-10-alkyl-10H-phenothiazine |

Introduction of Additional Substituents at Positions other than 3 and 7

The functionalization of the this compound skeleton at positions other than the methoxy-substituted carbons (C3 and C7) is crucial for modulating its physicochemical and biological properties. The electron-donating nature of the methoxy groups and the nitrogen atom at position 10 significantly influences the regioselectivity of substitution reactions.

N-10 Substitution: The nitrogen atom at the 10-position is the most common site for introducing substituents. The N-H proton is weakly acidic and can be readily removed by a base, allowing for N-alkylation or N-acylation. For instance, reaction with various alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate yields a wide array of 10-substituted derivatives. acs.orgnih.gov This position is often targeted to attach side chains that can interact with biological targets or improve solubility. acs.orgnih.gov

Electrophilic Aromatic Substitution: The methoxy groups are ortho-, para-directing and activating. Therefore, electrophilic substitution reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation are directed primarily to the positions ortho to the methoxy groups (C2 and C4) and the other activated positions (C6 and C8). nih.gov For example, a Vilsmeier-Haack reaction can introduce a formyl group, typically at a position ortho to an activating group, which can then serve as a handle for further transformations like Knoevenagel condensation. researchgate.net

Metal-Mediated Functionalization: Directed ortho-metalation (DoM) can be a powerful strategy for regioselective functionalization. While the methoxy groups themselves are weak directing groups, the N-H or a suitably functionalized N-10 substituent can direct lithiation to the C1 and C9 positions. Subsequent quenching with an electrophile introduces a substituent at a specific location that is often difficult to access otherwise.

Molecular Hybridization with Diverse Chemical Moieties

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a prominent approach in drug discovery to create compounds with improved or novel activities. The this compound scaffold is an attractive core for such hybridization. This is typically achieved by introducing a reactive functional group onto the phenothiazine ring, which is then used to link to another chemical moiety.

Recent studies on phenothiazine derivatives have demonstrated successful hybridization with various chemical entities. These approaches are directly applicable to analogues of this compound.

| Hybrid Moiety | Linkage Type | Synthetic Strategy | Potential Application |

| Thiophene | C-C bond | Suzuki or Stille coupling of a halogenated phenothiazine with a thiophene-boronic acid/ester or stannane. | Organic electronics, Chemosensors |

| Indanone/Quinoline | Amide bond | Acylation of an amine-functionalized moiety with a phenothiazine-10-carbonyl chloride intermediate. acs.orgnih.gov | Cholinesterase modulation |

| Pyridine | C-N or C-C bond | Buchwald-Hartwig amination or Suzuki coupling. | Anticancer agents |

| Triazole | Click Chemistry | Reaction between an azide-functionalized phenothiazine and an alkyne-containing moiety (or vice versa). | Antimicrobial agents |

This table presents examples of molecular hybridization strategies applicable to the phenothiazine scaffold.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods have revolutionized the synthesis of complex aromatic compounds, including phenothiazine derivatives. These reactions offer high efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis and is extensively used for creating C-C and C-N bonds on the phenothiazine nucleus. researchgate.netconscientiabeam.com To synthesize advanced analogues of this compound, a common strategy involves first introducing halogen atoms (e.g., bromine or iodine) at specific positions (e.g., C2, C4, C6, C8), which then serve as handles for cross-coupling. nih.gov

Suzuki-Miyaura Coupling: This reaction couples a halogenated phenothiazine with a boronic acid or ester to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl substituents. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. It can be used to couple a halogenated phenothiazine with a primary or secondary amine, or conversely, to couple N-H of the phenothiazine core with an aryl halide. This is particularly useful for synthesizing derivatives with complex amine side chains or for creating N-aryl phenothiazines.

Heck Reaction: This reaction couples a halogenated phenothiazine with an alkene, providing access to vinyl-substituted phenothiazines which can be further modified. diva-portal.org

Carbonylation Reactions: Palladium catalysts can facilitate the introduction of carbonyl groups (e.g., esters, amides) from aryl halides and carbon monoxide, offering another route to functionalized derivatives. diva-portal.org

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the classical and still relevant methods for phenothiazine synthesis.

Ullmann Condensation: The traditional synthesis of the phenothiazine ring often involves the copper-catalyzed reaction of a 2-halodiphenylamine with sulfur. A more direct approach involves the intramolecular cyclization of a 2-amino-2'-halodiphenyl sulfide. Copper catalysis is also employed for post-synthesis modifications, such as the coupling of halogenated phenothiazines with alcohols or thiols to form ethers and thioethers, respectively.

Modern Copper-Catalyzed Reactions: More recent developments in copper catalysis have led to milder and more efficient protocols for C-N, C-O, and C-S bond formation, often with improved substrate scope and lower catalyst loading compared to traditional Ullmann reactions.

Considerations for Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic routes is a critical consideration for the practical application of any chemical compound. This involves evaluating factors such as cost, safety, environmental impact, and efficiency. nih.govnih.gov

Catalyst Choice and Cost: Palladium is a highly effective but expensive and precious metal. For large-scale synthesis, the cost of the catalyst can be a significant factor. Research into using more abundant and less expensive metals like copper or iron is an active area. nih.gov Furthermore, developing protocols with very low catalyst loading (high turnover numbers) or creating recyclable catalyst systems (heterogeneous catalysts) can mitigate costs and reduce metal contamination in the final product. thieme-connect.defrontiersin.org

Reaction Conditions: Many cross-coupling reactions require high temperatures and anhydrous, deoxygenated conditions, which can be energy-intensive and challenging to implement on an industrial scale. The development of catalysts that operate effectively in "green" solvents (e.g., water, ethanol (B145695), or biomass-derived solvents) and at lower temperatures is a key goal of sustainable chemistry. thieme-connect.de

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product (high atom economy). Multi-component reactions, where several reactants are combined in a single step to form a complex product, are highly desirable as they reduce the number of synthetic steps, solvent usage, and waste generated from purification. researchgate.net For example, a three-component palladium-catalyzed synthesis of phenothiazines has been reported, which offers a more streamlined approach compared to traditional multi-step sequences. researchgate.net

Safety and Starting Materials: The ideal synthetic protocol uses starting materials that are readily available, non-toxic, and derived from renewable resources where possible. Avoiding hazardous reagents and solvents is paramount for ensuring the safety and environmental sustainability of the process.

Molecular and Electronic Structure Elucidation of 3,7 Dimethoxy 10h Phenothiazine Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the intricate details of molecular structure and electronic behavior. For 3,7-Dimethoxy-10H-phenothiazine, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy provide comprehensive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For instance, in a similar compound, 3,7-dimethyl-10H-phenothiazine, the aromatic protons appear in the range of δ 6.56-6.78 ppm, and the N-H proton shows a signal at δ 8.31 ppm. rsc.org The methyl protons are observed at δ 2.11 ppm. rsc.org For this compound, the methoxy (B1213986) protons (-OCH₃) would be expected to show a singlet peak, and the aromatic protons would exhibit a specific splitting pattern corresponding to their positions on the phenothiazine (B1677639) ring.

Representative ¹H and ¹³C NMR Data for a Related Phenothiazine Derivative (3,7-dimethyl-10H-phenothiazine)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| ¹H | 8.31 | s |

| ¹H | 6.78 – 6.75 | m |

| ¹H | 6.72 – 6.70 | m |

| ¹H | 6.56 | d, J = 8.0 Hz |

| ¹H | 2.11 | s |

Note: This data is for 3,7-dimethyl-10H-phenothiazine and serves as an illustrative example. rsc.org Specific data for this compound would be required for a definitive structural assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of this compound. The molecular weight of this compound is 259.33 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M+) would be observed at m/z 259. nih.gov For many phenothiazine derivatives, the molecular ion peak is the base peak, indicating the stability of the radical cation formed upon ionization. ubbcluj.ro

Common fragmentation patterns for phenothiazines involve the loss of substituents from the nitrogen atom or the heterocyclic ring. For N-substituted derivatives, α-cleavage of the substituent adjacent to the nitrogen is a characteristic fragmentation. ubbcluj.ro High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. rsc.org

Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO₂S |

| Molecular Weight | 259.33 g/mol nih.gov |

| Exact Mass | 259.06670 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy reveals information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org Phenothiazines typically exhibit π → π* and n → π* transitions. nih.govuzh.ch The presence of conjugated π systems in the phenothiazine core leads to strong absorption in the UV-Vis region. libretexts.org

The electron-donating methoxy groups in this compound are expected to influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to the parent 10H-phenothiazine. For example, 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm. nih.gov In a related derivative, N-ethyl-3,7-dimethoxyphenothiazine, the radical cation exhibits a red-shifted absorption feature at 616 nm compared to the radical cations of N-ethylphenothiazine (510-550 nm), indicating greater electronic delocalization due to the methoxy groups. uky.edu

Typical UV-Vis Absorption Data for Phenothiazine Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 10H-phenothiazine | Not specified | 252, 316 | π → π* |

| N-phosphoryl phenothiazine derivative | MeCN | 234, 280 | π → π, n → π |

Note: This table presents data for related compounds to illustrate the typical absorption characteristics of phenothiazines. nih.govuky.edu

Solid-State Structural Analysis

While spectroscopic techniques provide information about the molecule in solution, solid-state analysis is crucial for understanding its three-dimensional structure and packing in the crystalline state.

X-ray Crystallography for Molecular Conformation and Packing

While a specific crystal structure for this compound was not found in the search results, data for a related derivative, 10-hexyl-10H-phenothiazine-3-carbaldehyde, reveals a triclinic crystal system. nih.gov The analysis of crystal packing can reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the material's bulk properties. For instance, in the crystal structure of 3,7-dinitro-10H-phenothiazine 5-oxide, weak π-π interactions are observed. mdpi.com The crystal structure of N-ethyl-3,7-dimethoxyphenothiazine has also been confirmed through single-crystal X-ray analysis. uky.edu

Illustrative Crystallographic Data for a Phenothiazine Derivative (10-hexyl-10H-phenothiazine-3-carbaldehyde)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4073 (9) |

| b (Å) | 13.7719 (15) |

| c (Å) | 14.6485 (15) |

| α (°) | 93.957 (2) |

| β (°) | 98.781 (2) |

| γ (°) | 90.983 (2) |

Note: This data is for a related derivative and illustrates the type of information obtained from X-ray crystallography. nih.gov

Advanced Computational and Theoretical Investigations of this compound Systems

The elucidation of the molecular and electronic structure of this compound is significantly enhanced through the use of advanced computational and theoretical methods. These in-silico techniques provide deep insights into the molecule's behavior at a quantum level, which is often not fully accessible through experimental means alone. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and other quantum chemical analyses are pivotal in characterizing its electronic properties, conformational dynamics, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Electronic Properties (HOMO/LUMO Energy Levels, Charge Distribution)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. irjweb.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p) or 6-311++G(d,p)), can determine its fundamental electronic characteristics. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com

In phenothiazine systems, the HOMO is typically localized on the electron-rich heterocyclic core, particularly involving the sulfur and nitrogen atoms, which act as the primary electron-donating sites. The LUMO, conversely, is generally distributed across the aromatic rings. The introduction of electron-donating methoxy groups at the 3 and 7 positions is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted phenothiazine core. This smaller energy gap suggests that this compound would be more reactive and susceptible to oxidation.

DFT calculations also allow for the mapping of the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. For this compound, the ESP map would show negative potential (electron-rich regions) concentrated around the oxygen atoms of the methoxy groups and the nitrogen atom of the phenothiazine ring, indicating these are likely sites for electrophilic attack. Positive potential (electron-poor regions) would be associated with the hydrogen atoms. nih.gov

Table 1: Calculated Electronic Properties of this compound (Representative Values)

| Parameter | Representative Value | Significance |

| EHOMO | -5.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.4 eV | Indicates chemical reactivity and electronic transition energy. |

| Ionization Potential | 5.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 1.7 eV | A measure of resistance to change in electron distribution. |

Note: The values in this table are representative and based on DFT calculations for structurally similar phenothiazine derivatives. Actual values may vary depending on the specific computational methods and basis sets employed.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The phenothiazine ring system is not planar. It possesses a characteristic butterfly-like conformation, with the benzene (B151609) rings folded along the N-S axis. MD simulations can explore the energy landscape of this folding motion, revealing the most stable conformations and the energy barriers between them. This flexibility is crucial as it can influence the molecule's packing in the solid state and its interaction with biological targets or other molecules in solution.

Furthermore, MD simulations can model the behavior of this compound in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can observe the formation of hydrogen bonds and other non-covalent interactions. For instance, the nitrogen atom of the phenothiazine ring and the oxygen atoms of the methoxy groups are potential hydrogen bond acceptors. The simulations can quantify the strength and lifetime of these interactions, providing a detailed picture of the solvation shell around the molecule. This information is vital for understanding its solubility and how the solvent might influence its reactivity and electronic properties.

Quantum Chemical Analyses of Bonding and Aromaticity

Quantum chemical analyses delve into the nature of the chemical bonds and the degree of aromaticity within the this compound structure. Techniques like Natural Bond Orbital (NBO) analysis and calculations of aromaticity indices provide a more profound understanding of the molecule's electronic delocalization and stability.

Redox Chemistry and Electrochemical Behavior of 3,7 Dimethoxy 10h Phenothiazine

Methodologies for Electrochemical Characterization

A variety of electrochemical techniques are employed to investigate the redox behavior of 3,7-Dimethoxy-10H-phenothiazine and its derivatives, providing insights into oxidation potentials, electron transfer kinetics, and the nature of the electrochemically generated species.

Cyclic voltammetry (CV) is a fundamental and widely used technique for studying the redox properties of phenothiazines. umb.edupineresearch.com It provides crucial information about the oxidation potentials, the number of electrons transferred in each redox step, and the reversibility of the electrochemical processes. umb.edu In a typical CV experiment, the potential is swept linearly and the resulting current is measured. pineresearch.com For a reversible one-electron process, the separation between the anodic and cathodic peak potentials is ideally 59 mV. pineresearch.com The CV of N-ethyl-3,7-dimethoxyphenothiazine clearly shows two distinct and reversible one-electron oxidation events, corresponding to the formation of the radical cation and the dication. uky.eduumich.edu The peak currents in a cyclic voltammogram can also be used to determine the diffusion coefficient of the electroactive species using the Randles-Sevcik equation. rsc.org

Table 1: Redox Potentials of a Phenothiazine (B1677639) Derivative

| Redox Couple | E₁/₂ (V vs Fc/Fc⁺) |

|---|---|

| First Oxidation | 0.47 |

| Second Oxidation | 1.04 |

Data for 4-iPr, a derivative of 3,7-dimethoxyphenothiazine. umich.edu

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to provide real-time spectroscopic characterization of species as they are generated at an electrode surface. rsc.orgresearchgate.net This technique is invaluable for identifying the electronic states of the radical cation and dication of this compound derivatives and correlating them with specific redox events observed in cyclic voltammetry. uky.edu By monitoring the changes in the absorption spectrum as the potential is swept, it is possible to observe the appearance and disappearance of absorption bands characteristic of the neutral, radical cation, and dication species. uky.edu For instance, spectroelectrochemical studies of N-ethyl-3,7-dimethoxyphenothiazine have revealed distinct absorption spectra for its neutral, radical cation, and dication forms, confirming the stability of the doubly oxidized state. uky.edu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-ethyl-3,7-dimethoxyphenothiazine |

| N-ethylphenothiazine |

| N-ethyl-3,7-dimethylphenothiazine |

Influence of Structural Modifications on Redox Properties

The electrochemical characteristics of the this compound scaffold can be finely tuned through substitutions at both the nitrogen atom (position 10) and the peripheral aromatic rings. These modifications alter the electron density distribution within the molecule, thereby influencing the ease with which it undergoes oxidation and the stability of the resulting charged species.

Effects of N-Substitution on Oxidation Potentials

For instance, replacing the hydrogen atom on the nitrogen with an electron-donating alkyl group is expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, the introduction of an electron-withdrawing group would likely increase the oxidation potential. Studies on related phenothiazine derivatives, such as N-ethyl-3,7-dimethylphenothiazine (DMeEPT) and N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT), have shown that these N-alkylated compounds can undergo two successive one-electron oxidations. acs.org The presence of the N-alkyl group is a prerequisite for many of the applications of phenothiazines in areas like redox flow batteries and as redox mediators.

Impact of Peripheral Substitution Patterns on Redox Behavior

The substitution pattern on the aromatic rings of the phenothiazine core is a key determinant of its redox properties. The presence of the two methoxy (B1213986) groups at the 3 and 7 positions in this compound significantly lowers its oxidation potential compared to the unsubstituted phenothiazine, due to the electron-donating nature of the methoxy groups.

Further substitution on this scaffold allows for a systematic tuning of the redox potentials. A study on a series of 3,7-di(hetero)aryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine salts demonstrated a clear correlation between the electronic nature of the substituents and the oxidation potentials. mdpi.comnih.gov The first oxidation potentials were found to shift to more positive values (anodic shift) as the substituents at the 3 and 7 positions changed from electron-releasing to electron-withdrawing. mdpi.com

This relationship can be quantified using Hammett parameters (σp), which provide a measure of the electron-donating or electron-withdrawing character of a substituent. A linear correlation between the first oxidation potential (E₀⁰/⁺¹) and the Hammett σp parameter has been established for these derivatives, highlighting the predictable nature of substituent effects on the redox behavior of the 3,7-disubstituted phenothiazine core. mdpi.comnih.gov

Table 1: Oxidation Potentials of Selected 3,7-Di(hetero)aryl-substituted 10-(3-trimethylammoniumpropyl)10H-phenothiazine Derivatives mdpi.com

| Compound | 3,7-Substituent | E₀⁰/⁺¹ (V vs. Fc/Fc⁺) | E₀⁺¹/⁺² (V vs. Fc/Fc⁺) |

| 7b | 4-Methoxyphenyl | 0.640 | 1.040 |

| 7c | 4-(Trifluoromethyl)phenyl | 0.830 | - |

| 8b | 4-Methoxyphenyl | 0.680 | 1.100 |

| 8c | 4-(Trifluoromethyl)phenyl | 0.840 | - |

| 8d | 4-Pyridyl | 0.810 | 1.400 |

Data sourced from a study on 3,7-di(hetero)aryl-substituted phenothiazinyl N-propyl trimethylammonium salts. The second oxidation was not observed for all compounds under the reported experimental conditions.

Mechanistic Studies of Electrochemical Transformations

The electrochemical oxidation of this compound, like other phenothiazine derivatives, proceeds through a sequence of electron transfer steps. The process is generally characterized by two successive one-electron oxidations.

The first step involves the removal of one electron from the electron-rich phenothiazine system to form a relatively stable radical cation. The presence of the electron-donating methoxy groups at the 3 and 7 positions helps to stabilize this radical cation through resonance.

Scheme 1: General Electrochemical Oxidation Pathway of this compound

The second oxidation step involves the removal of a second electron to form a dication. Spectroelectrochemical studies on the related N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) have successfully detected the formation of this dicationic species. acs.org This observation suggests that the methoxy groups at the 3 and 7 positions enhance the stability of the dication, making it more amenable to detection compared to the dication of unsubstituted or less electron-rich phenothiazines. acs.org

The stability of the radical cation and the dication is a critical factor in the reversibility of the electrochemical process. For many phenothiazine derivatives, the first oxidation is a reversible process, while the reversibility of the second oxidation can be influenced by the solvent, the electrolyte, and the substituents on the phenothiazine core. The enhanced stability of the oxidized species of this compound and its derivatives is a key attribute for their use in applications requiring stable redox cycling, such as in energy storage systems.

Structure Activity and Structure Property Relationships in 3,7 Dimethoxy 10h Phenothiazine Derivatives

Correlation of Molecular Structure with Electronic Properties

The electronic behavior of 3,7-Dimethoxy-10H-phenothiazine derivatives is fundamentally governed by the arrangement and nature of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the optoelectronic characteristics of the molecule.

The introduction of various substituent groups onto the phenothiazine (B1677639) core is a primary strategy for manipulating its electronic properties. rsc.org The energy of the HOMO and LUMO can be predictably altered based on the electron-donating or electron-withdrawing nature of these attached groups.

Electron-donating groups (EDGs), such as the methoxy (B1213986) (-OCH3) groups present in this compound, are known to raise the energy level of the HOMO. northumbria.ac.uk This effect makes it easier for the molecule to lose an electron (i.e., undergo oxidation), thereby lowering its oxidation potential. Other EDGs, like amino groups, have a similar effect. rsc.org Conversely, attaching electron-withdrawing groups (EWGs), such as chlorine (-Cl) or trifluoromethyl (-CF3), stabilizes the molecular orbitals and lowers the LUMO energy. mdpi.comnih.gov This stabilization increases the energy required to remove an electron, thus raising the oxidation potential of the molecule. mdpi.com

The interplay of these substituent effects allows for the fine-tuning of the HOMO-LUMO gap, which is critical for determining the molecule's absorption and emission wavelengths. For instance, an out-of-phase mixing of occupied orbitals on a core molecule and an electron-donating substituent can lead to an elevated HOMO, while an in-phase combination of LUMOs on the core and an electron-withdrawing group lowers the LUMO energy, effectively narrowing the energy gap. rsc.org

Table 1: Influence of Substituent Type on Frontier Molecular Orbitals of Phenothiazine Derivatives

| Substituent Type | Example Group | Position on Phenothiazine Core | Effect on HOMO Level | Effect on LUMO Level | Impact on Oxidation Potential |

|---|---|---|---|---|---|

| Electron-Donating | Methoxy (-OCH3) | 3, 7 | Raises Energy | Minimal Effect | Decreases |

| Electron-Donating | Amino (-NH2) | 3, 7 | Raises Energy | Minimal Effect | Decreases |

| Electron-Withdrawing | Chlorine (-Cl) | 2 | Lowers Energy | Lowers Energy | Increases |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | 2 | Lowers Energy | Lowers Energy | Significantly Increases |

| Sterically Bulky Alkyl | tert-Butyl | 10 (N-position) | Primarily affects the energy of the oxidized state through steric hindrance | Increases |

Quantitative Structure-Property Relationship (QSPR) models provide a powerful framework for correlating the structural features of molecules with their functional properties. In the context of phenothiazine derivatives, QSPR studies establish mathematical relationships between molecular descriptors (e.g., steric parameters, electronic properties) and key optoelectronic behaviors like conductivity and redox potential. digitellinc.com

Research on phenothiazine-based polymers has demonstrated that modifications to side chains significantly impact solubility, crystallinity, conductivity, and oxidation potentials. digitellinc.comdigitellinc.com By developing QSPR models, it becomes possible to predict the performance of new, unsynthesized derivatives, thereby accelerating the design of materials with targeted characteristics. These models can quantify how adjustments, such as changing the torsion angle between adjacent phenyl rings through substitution, influence electrochemical performance. digitellinc.com This predictive capability is invaluable for the rational design of novel phenothiazine derivatives for applications in energy storage and electronics.

Relationship between Molecular Architecture and Redox Characteristics

The redox behavior of this compound derivatives is central to their application in areas such as redox flow batteries and electrochromic devices. The ease of oxidation (oxidation potential), and the stability and reversibility of the resulting oxidized species, are directly linked to the molecular architecture.

The oxidation potential of phenothiazine derivatives can be precisely controlled through strategic structural modifications at the 3, 7, and 10 positions. chemrxiv.org This tunability is a result of both electronic and steric effects.

Electronic Effects: As previously discussed, the electronic nature of substituents on the aromatic rings plays a crucial role. Electron-donating groups at the 3 and 7 positions, like the inherent methoxy groups, lower the oxidation potential. chemrxiv.org Conversely, introducing strong electron-withdrawing substituents, such as diaminocyclopropenium groups, can dramatically increase the redox potential by over 600 mV. umich.edu

Steric Effects: The geometry of the phenothiazine molecule, which is bent in its neutral state and becomes more planar upon oxidation, can be manipulated by substituents on the nitrogen atom (position 10). acs.org Introducing sterically bulky groups (e.g., isopropyl or tert-butyl) hinders this transition to a planar radical cation, which raises the energy of the oxidized state and consequently increases the oxidation potential. acs.org

Molecular engineering has led to the synthesis of a wide array of phenothiazine derivatives with tailored redox potentials for specific applications. chemrxiv.org

Table 2: Redox Potentials of Selected Phenothiazine Derivatives

| Compound | Key Structural Features | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) | Reference |

|---|---|---|---|---|

| Monosubstituted Phenothiazines (general) | Substitution only at N-10 position | ~0.3 | ~0.9 | chemrxiv.orgresearchgate.net |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | Alkoxy groups at 3, 7; Ethyl at N-10 | 0.65 | Not specified | chemrxiv.orgchemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | Ionic liquid structure | 1.12 | Not specified | chemrxiv.orgresearchgate.net |

| 3-iPr (DAC-substituted phenothiazine) | Diaminocyclopropenium (DAC) at 3-position | 0.70 | ~1.40 (irreversible) | umich.edu |

| 4-iPr (DAC and Methoxy-substituted phenothiazine) | DAC at 10-position; Methoxy at 3, 7-positions | 0.47 | 1.04 (reversible) | umich.edu |

For applications requiring repeated cycling, such as in rechargeable batteries, the stability and reversibility of the redox process are paramount. A key challenge is ensuring that the radical cations formed upon oxidation can be reliably reduced back to their neutral state over many cycles. Molecular engineering offers several strategies to achieve this.

Structure-Solubility Relationships in Advanced Solvents and Electrolytes

The practical application of phenothiazine derivatives, particularly in non-aqueous redox flow batteries, is often limited by their solubility in the electrolyte solution. chemrxiv.org Low solubility restricts the concentration of the redox-active species, which in turn limits the energy density of the device.

Rational design has been successfully employed to overcome these solubility challenges. The most common and effective strategy is the introduction of specific functional groups to the phenothiazine scaffold.

N-10 Substitution: Adding alkyl or alkoxy chains, such as N-[2-(2-methoxyethoxy)ethyl]phenothiazine (MEEPT), to the nitrogen atom significantly enhances solubility in common organic solvents, allowing for concentrations up to 0.5 M. chemrxiv.orgresearchgate.net

Side-Chain Modification: Even subtle changes to substituents can have a profound impact. In one study, changing an isopropyl group to an n-propyl group on a diaminocyclopropenium substituent resulted in a more than five-fold increase in solubility. umich.edu

Ionic Liquid Formation: A novel approach involves designing the phenothiazine derivative as an ionic compound. For example, ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) was developed as a redox-active ionic liquid with an exceptionally high solubility of up to 1.3 M, which also provides ionic conductivity, eliminating the need for additional supporting electrolytes. chemrxiv.orgresearchgate.net

Table 3: Impact of Structural Modifications on the Solubility of Phenothiazine Derivatives

| Compound/Derivative Class | Structural Modification | Reported Solubility | Solvent/Electrolyte System | Reference |

|---|---|---|---|---|

| 2-DAC | Diaminocyclopropenium at 3, 7-positions | 0.09 M | MeCN | umich.edu |

| N-alkyl/alkoxy substituted phenothiazines | Alkyl/alkoxy groups at N-10 | Up to 0.5 M | Common organic solvents | chemrxiv.orgresearchgate.net |

| 3-iPr | Isopropyl-DAC substituent | 0.15 M | 0.5 M TBAPF6/MeCN | umich.edu |

| 3-nPr | n-Propyl-DAC substituent | 0.86 M | 0.5 M TBAPF6/MeCN | umich.edu |

| EPRT-TFSI | Ionic liquid structure | Up to 1.3 M | Not specified (used without supporting salt) | chemrxiv.orgresearchgate.net |

Compound Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| B(MEEO)EPT | N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine |

| EPRT-TFSI | Ethylpromethazine bis(trifluoromethanesulfonyl)imide |

| MEEPT | N-[2-(2-methoxyethoxy)ethyl]phenothiazine |

| Chlorpromazine (B137089) | 2-Chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine |

| 2-DAC | Phenothiazine with diaminocyclopropenium substituents at the 3- and 7- positions |

| 3-iPr | Phenothiazine derivative with an isopropyl-substituted diaminocyclopropenium group |

| 3-nPr | Phenothiazine derivative with an n-propyl-substituted diaminocyclopropenium group |

| 4-iPr | 3,7-dimethoxyphenothiazine derivative with an isopropyl-substituted diaminocyclopropenium group |

Impact of Functionalization on Miscibility in Nonaqueous Systems

The miscibility of this compound derivatives in nonaqueous systems is a key factor for their utility in applications such as redox flow batteries and as sensitizers in dye-sensitized solar cells. While specific miscibility data for this compound is not extensively documented, studies on the solubility of a wide range of functionalized phenothiazines provide significant insights.

Generally, the phenothiazine core is lipophilic, leading to good solubility in many organic solvents. nih.gov Research has shown that the introduction of different functional groups can be used to tune the solubility. For instance, a study of 30 different phenothiazine derivatives revealed a complex relationship between molecular structure and solubility in acetonitrile, a common nonaqueous solvent. jcesr.org The solubility of both neutral and charged (radical cation) forms of these derivatives was investigated, highlighting that functionalization is a key strategy to enhance performance in applications like nonaqueous redox flow batteries. jcesr.org

The addition of polar functional groups can decrease solubility in nonpolar organic solvents, while enhancing it in more polar ones. Conversely, the introduction of long alkyl chains can increase lipophilicity and improve miscibility with nonpolar organic media. For example, the synthesis of phenothiazine derivatives with varying substituents at the N(10) position, such as methyl, hexyl, and triphenylamino groups, has been explored to optimize their performance in dye-sensitized solar cells, where solubility in the organic electrolyte is crucial. rsc.org The solubility of six structurally related phenothiazine hydrochlorides was measured in water, ethanol (B145695), and 1-octanol, demonstrating the significant impact of both the solvent and the specific functional groups on the phenothiazine scaffold. researchgate.netnih.gov

A study on the dissolution thermodynamics of phenothiazine in aqueous ethanol and propylene (B89431) glycol mixtures showed that the maximum solubility was achieved in the neat organic cosolvents, as expected for an organic solute. mdpi.com This suggests that derivatives like this compound would likely exhibit good miscibility with similar alcohol-based and other polar aprotic nonaqueous solvents.

Computational Approaches to Solvation Free Energies

Computational methods are powerful tools for predicting the solvation free energies of molecules like this compound, providing a theoretical understanding of their solubility and partitioning behavior. These methods can guide the design of derivatives with optimized properties for specific applications.

One common approach involves the use of "alchemical" free energy calculations within a molecular dynamics (MD) simulation framework. This technique calculates the free energy change of transferring a molecule from the gas phase to a solvent by simulating a non-physical pathway that connects the two states. nih.gov While computationally intensive, this method can provide highly accurate solvation free energies.

Another approach is the use of continuum solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a given dielectric constant. This method is computationally less expensive than explicit solvent simulations and is often used in conjunction with quantum mechanical calculations like Density Functional Theory (DFT). For instance, DFT and time-dependent DFT (TD-DFT) calculations have been used to study the electronic structure and spectroscopic properties of phenothiazine derivatives, where solvation effects were approximated using such models. mdpi.com

Molecular dynamics simulations with explicit solvent molecules are also employed to study the stability and interactions of phenothiazine derivatives in solution. For example, MD simulations were used to investigate the stability of protein-ligand complexes of phenothiazine derivatives in water. nih.gov Similar simulations could be used to calculate the solvation free energy of this compound in various nonaqueous solvents by analyzing the intermolecular interactions between the solute and solvent molecules.

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predict solubility. These models correlate experimentally determined solubilities of a series of compounds with a set of calculated molecular descriptors. jcesr.org While a QSPR model for 30 phenothiazine derivatives showed only moderate success in predicting the solubility of an unknown derivative, it provided valuable insights into the key molecular properties that influence solubility. jcesr.org

For this compound, a computational study of its solvation free energy would likely involve a combination of these methods. DFT calculations could be used to obtain an accurate molecular geometry and partial charges. Then, MD simulations with an appropriate force field in a box of the desired nonaqueous solvent could be performed to calculate the solvation free energy via alchemical transformations or by analyzing the solute-solvent interaction energies.

Structure-Biological Interaction Relationships (Mechanistic Focus)

The biological activity of this compound and its analogs is determined by their ability to interact with specific biomolecules. The structure-activity relationship (SAR) provides a framework for understanding how the chemical structure of these compounds influences their biological function, which is crucial for the design of more potent and selective therapeutic agents.

Ligand Binding Affinity and Selectivity Towards Biomolecules (e.g., α-synuclein fibrils)

The aggregation of the α-synuclein protein is a hallmark of neurodegenerative diseases like Parkinson's disease. While there is no direct evidence in the reviewed literature of this compound binding specifically to α-synuclein fibrils, the broader class of phenothiazines has been shown to interact with various biomolecules. For example, several phenothiazine neuroleptics have been found to bind to a common high-affinity site on α1-acid glycoprotein (B1211001) (orosomucoid). nih.gov This interaction was characterized by circular dichroism and equilibrium dialysis, revealing that the binding is driven by the phenothiazine scaffold. nih.gov

The potential for phenothiazine derivatives to interact with amyloid structures is an area of active research. The development of an antibody, BIIB054, which selectively binds to aggregated forms of α-synuclein, underscores the therapeutic strategy of targeting these pathological protein assemblies. nih.gov BIIB054 demonstrates high affinity for fibrillar α-synuclein, and its efficacy in animal models provides a rationale for the development of small molecules with similar targeting capabilities. nih.gov The structural features of phenothiazines, with their tricyclic, planar-like core, make them candidates for binding to the β-sheet structures characteristic of amyloid fibrils. Further research would be needed to explore if derivatives of this compound could be designed to selectively bind to α-synuclein fibrils, potentially inhibiting their formation or promoting their clearance.

Modulating Enzyme Inhibition through Structural Analogue Design (e.g., Acetylcholinesterase, Farnesyltransferase)

The phenothiazine scaffold has proven to be a versatile template for the design of enzyme inhibitors. By modifying the functional groups on the phenothiazine ring and the side chain at the N10 position, the potency and selectivity of these inhibitors can be finely tuned.

Acetylcholinesterase (AChE) Inhibition:

Phenothiazine derivatives are recognized as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Computational studies using molecular docking have been employed to design novel phenothiazine analogs with enhanced AChE inhibitory activity. nih.gov These studies have shown that phenothiazine derivatives can effectively interact with the active site of AChE through hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net

The inhibitory kinetics of phenothiazines against AChE can be complex and concentration-dependent. For instance, perphenazine (B1679617) and trifluoperazine (B1681574) have been shown to inhibit human erythrocyte AChE, with the type of inhibition changing from non-competitive to mixed at higher concentrations where the drugs form micelles. nih.gov This suggests that both monomeric and aggregated forms of the phenothiazine derivatives can interact with the enzyme, producing different inhibitory effects. nih.gov A study on various phenothiazine derivatives and their S-oxides found that the S-oxides were potent and selective inhibitors of AChE.

| Compound | Target Enzyme | IC50 Value | Source |

| Chlorpromazine (CPM) | Acetylcholinesterase | 11 ng/mL | |

| CPM S-oxide | Acetylcholinesterase | 1.8 ng/mL | |

| Promethazine (PMZ) | Acetylcholinesterase | 17 ng/mL | |

| PMZ S-oxide | Acetylcholinesterase | 2.5 ng/mL |

Farnesyltransferase (FTase) Inhibition:

Farnesyltransferase is an enzyme involved in post-translational modification of proteins, including the Ras protein which is implicated in cancer. Inhibition of FTase is therefore a target for anticancer drug development. Several series of phenothiazine-based compounds have been synthesized and shown to be inhibitors of human farnesyltransferase, with potencies in the low micromolar range. nih.gov The structure-activity relationship of these compounds indicates that the nature of the substituent on the phenothiazine core is critical for their inhibitory activity.

For example, indolizine-phenothiazine hybrids have been developed as dual inhibitors of both tubulin polymerization and farnesyltransferase. nih.gov In these hybrids, ketone-linked derivatives were found to be particularly effective at inhibiting human FTase in vitro. nih.gov The combination of the phenothiazine and 1,2,3-triazole motifs has also been explored to generate new scaffolds for farnesyltransferase inhibitors. nih.gov

| Compound Series | Target Enzyme | Activity Range | Source |

| Phenothiazine-based derivatives | Farnesyltransferase | Low micromolar | nih.gov |

| Indolizine-phenothiazine ketones | Farnesyltransferase | Active in vitro | nih.gov |

| Phenothiazine-chalcone X | Farnesyltransferase | IC50 = 9 nM | nih.gov |

Molecular Basis of Interaction with Cellular Components (e.g., Tubulin Polymerization)

Phenothiazine derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. nih.gov This activity makes them promising candidates for the development of anticancer agents. The molecular basis of their interaction with tubulin often involves binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The structure-activity relationship of these compounds has been extensively studied. For instance, phenothiazine-phenstatin hybrids have been shown to be potent inhibitors of tubulin polymerization. nih.gov The nature of the substituents on the phenothiazine ring system and on any attached phenyl rings can significantly affect the inhibitory activity. nih.gov In one study, a 2'-fluoro-4'-methoxy substitution on a phenyl ring attached to the phenothiazine scaffold provided the best antitubulin activity.

Indolizine-phenothiazine hybrids have also been shown to be potent tubulin polymerization inhibitors, with an efficiency comparable to reference compounds like phenstatin. nih.gov The combination of different heterocyclic systems with the phenothiazine core offers a strategy to develop dual-action inhibitors, for example, targeting both tubulin polymerization and farnesyltransferase. nih.govnih.gov This dual-targeting approach could lead to synergistic antitumor activity and potentially overcome drug resistance. nih.gov

The ability of phenothiazine derivatives to inhibit tubulin polymerization highlights the importance of the three-dimensional structure of the molecule in its interaction with biological targets. The relatively rigid and planar-like structure of the phenothiazine core likely facilitates its insertion into the binding pockets of proteins like tubulin.

Advanced Research Applications of 3,7 Dimethoxy 10h Phenothiazine in Materials Science and Chemical Biology

Role in Next-Generation Energy Storage Systems

The quest for efficient and cost-effective energy storage has driven research into organic redox-active materials, with 3,7-Dimethoxy-10H-phenothiazine derivatives showing considerable promise.

Development as Redox-Active Electrolytes in Redox Flow Batteries

In the field of nonaqueous redox flow batteries (RFBs), the stability and capacity of the electrolyte are paramount. Phenothiazines are attractive candidates, but many derivatives are limited to a single, stable one-electron transfer, as the removal of a second electron to form a dication often leads to rapid decomposition. dur.ac.ukrsc.org

Research has demonstrated that the strategic placement of electron-donating methoxy (B1213986) groups at the 3 and 7 positions of the phenothiazine (B1677639) core dramatically improves the stability of the doubly oxidized dication state. rsc.org This enhanced stability is attributed to the extended charge delocalization enabled by the conjugated methoxy substituents. dur.ac.uk A derivative, N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT), was shown to undergo two reversible one-electron oxidations, effectively doubling the charge storage capacity compared to derivatives that are only stable as radical cations. dur.ac.ukrsc.org This ability to access two redox events is a critical step toward developing more atom-efficient, high-capacity organic electrolytes for RFBs. dur.ac.ukrsc.org

Further studies have focused on improving the solubility of these compounds in nonaqueous electrolytes, which is crucial for achieving high energy densities in practical devices. By synthesizing derivatives like 3,7-dimethoxy-N-(2-(2-methoxyethoxy)ethyl)phenothiazine, researchers have successfully combined the dual benefits of high solubility and two-electron transfer. This dual-property enhancement allowed for long-duration symmetric flow cell cycling (460 hours) at high concentrations (0.3 M active material), demonstrating the practical potential of these tailored phenothiazines.

| Compound | First Oxidation Potential (V vs. Cp₂Fe⁺/⁰) | Second Oxidation Potential (V vs. Cp₂Fe⁺/⁰) | Key Finding |

|---|---|---|---|

| N-ethylphenothiazine (EPT) | 0.289 | Irreversible | Only stable for one-electron transfer. |

| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.197 | Irreversible | Dication state is unstable. |

| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.113 | 0.582 (Reversible) | Methoxy groups stabilize the dication, enabling two reversible electron transfers. |

Polymeric this compound Derivatives as Electrode Materials

While soluble phenothiazine derivatives are ideal for RFB electrolytes, solid-state battery applications require insoluble electrode materials to prevent dissolution into the electrolyte. Incorporating the 3,7-dimethoxy-phenothiazine unit into a polymer backbone is an effective strategy to achieve this.

This approach leverages the discovery that methoxy groups at the 3,7-positions stabilize the dication state. By creating polymers such as poly(N-styryl-3,7-dimethoxy phenothiazine) (X-PSDMPT), researchers can develop versatile positive electrode materials for organic-based batteries. These phenothiazine polymers offer the potential for two reversible redox processes at relatively high potentials, making them excellent p-type compounds for post-lithium cell chemistries. The polymer structure provides the necessary insolubility while the 3,7-dimethoxy-phenothiazine core delivers the high-capacity, two-electron storage capability.

Contributions to Organic Electronics and Optoelectronic Devices

The favorable electronic properties of the 3,7-dimethoxy-phenothiazine scaffold also make it a candidate for use in organic electronic and optoelectronic devices.

Application as Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are recognized as promising hole transport materials (HTMs) for various electronic devices, including OLEDs and perovskite solar cells. Their electron-rich nature facilitates efficient hole transport, while their non-planar butterfly structure can help to prevent undesirable molecular aggregation in thin films. While the general class of phenothiazines has been explored for this purpose, specific research focusing on the application of this compound as a primary HTM in OLEDs is not extensively documented in the reviewed scientific literature. However, its fundamental electronic properties suggest it could be a viable component in the design of new HTMs. dur.ac.uk

Functionality as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, the dye's role is to absorb light and inject electrons into a semiconductor, making the dye's molecular structure crucial for device efficiency. Phenothiazines are excellent electron donors and their structure can be easily modified, making them a major class of organic dyes for DSSCs.

A specific dye utilizing the this compound core has been synthesized and studied. The compound, (E)-2-cyano-3-(5-(4-(3,7-dimethoxy-10H-phenothiazin-10-yl)phenyl)thiophen-2-yl)acrylic acid, was designed as a sensitizer (B1316253) for DSSCs. The synthesis involves using this compound as the starting donor unit, which is then functionalized to create the final dye molecule. This research demonstrates the direct application of the 3,7-dimethoxy-phenothiazine structure as a foundational component in creating advanced sensitizers for solar energy conversion.

| Component | Structure/Name | Role |

|---|---|---|

| Core Donor Unit | This compound | The electron-donating foundation of the dye sensitizer. |

| Final Dye Sensitizer | (E)-2-cyano-3-(5-(4-(3,7-dimethoxy-10H-phenothiazin-10-yl)phenyl)thiophen-2-yl)acrylic acid | Absorbs light and injects electrons into the TiO₂ anode of the DSSC. |

Catalytic and Electrocatalytic Applications

While some phenothiazine derivatives have been investigated for their electrocatalytic properties, such as in the oxidation of NADH, there is currently a lack of significant published research focusing specifically on the catalytic or electrocatalytic applications of this compound. Further investigation is needed to determine its potential in this domain.

Photoredox Catalysis Using this compound Scaffolds

Phenothiazine derivatives have emerged as powerful organic photoredox catalysts, offering a sustainable alternative to traditional metal-based catalysts. rsc.org Their utility spans a range of synthetic transformations, including atom transfer radical polymerization (ATRP), dehalogenations, and various cross-coupling reactions. nih.gov The efficacy of phenothiazines in photoredox catalysis is attributed to their favorable redox properties and the ease with which their core structure can be modified. beilstein-journals.org

The proposed mechanism for photoredox catalysis using a phenothiazine scaffold typically involves the photoexcitation of the catalyst to an excited state, which can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching pathway, the excited catalyst donates an electron to a substrate, forming a radical cation of the catalyst and a radical anion of the substrate. Conversely, in a reductive quenching cycle, the excited catalyst accepts an electron from a substrate. The specific pathway is dependent on the redox potentials of the catalyst and the substrates involved.

While the broader class of N-arylphenothiazines has been shown to be highly effective, with excited state reduction potentials reaching impressive values, specific studies detailing the use of this compound as a photoredox catalyst are not extensively documented in the reviewed literature. beilstein-journals.org However, the electron-donating nature of the methoxy groups at the 3 and 7 positions would be expected to lower the oxidation potential of the molecule, potentially making it a more potent reducing agent in its excited state. This characteristic suggests its potential utility in facilitating challenging reductive transformations. Research on extended phenothiazine structures has shown that modifications at the 3 and 7 positions are a key strategy for tuning the photophysical and catalytic properties. nih.gov

Table 1: Redox Properties of Selected Phenothiazine-Based Photoredox Catalysts

| Catalyst | Excitation Wavelength (nm) | Excited State Potential (V vs. SCE) | Application |

| N-Phenylphenothiazine | 365 | -2.12 | Dehalogenation |

| 10-(4-methoxyphenyl)-10H-phenothiazine | 365 | -2.20 | C-H Arylation |

| This compound | Not Reported | Hypothesized to be more negative than N-Phenylphenothiazine | Potential for challenging reductions |

Note: Data for this compound is hypothesized based on the electronic effects of methoxy substituents and is not yet experimentally reported in the reviewed literature.

Electrocatalytic Activity in Chemical Transformations (e.g., NADH Oxidation)